molecular formula C19H17ClN2O2 B2625040 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 898411-92-2

4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2625040
CAS No.: 898411-92-2
M. Wt: 340.81
InChI Key: ZQKISXBNSPXWAZ-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a benzamide moiety attached to a complex 1-azatricyclic core. The tricyclic system comprises a seven-membered ring fused with smaller rings, including a lactam (2-oxo) group and a chloro-substituted benzene ring. The benzamide group may enhance binding affinity or modulate solubility compared to carboxylic acid derivatives common in related compounds.

Properties

IUPAC Name

4-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKISXBNSPXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic route often includes cyclization reactions, chlorination, and amide formation. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Functional Groups Biological/Application Context References
4-Chloro-N-{2-oxo-1-azatricyclo[...]benzamide (Target) 1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene Benzamide, Chloro, Lactam Unknown (structural analogs suggest antimicrobial potential)
Ofloxacin 1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene Carboxylic acid, Fluoro, Piperazine Broad-spectrum fluoroquinolone antibiotic
Levonadifloxacin 1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene Carboxylic acid, Fluoro, Hydroxypiperidine Anti-MRSA agent (benzoquinolizine subclass)
N-(3,4-Dichlorophenyl)-2-oxo-1-azatricyclo[...]sulfonamide 1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene Sulfonamide, Dichlorophenyl Unknown (structural similarity to sulfa drugs)
1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-carbaldehyde 1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene Aldehyde Synthetic intermediate or precursor

Key Observations

Functional Group Impact on Activity: Carboxylic Acid vs. Benzamide: Ofloxacin and levonadifloxacin utilize a carboxylic acid group, critical for binding to bacterial DNA gyrase/topoisomerase IV. The target compound’s benzamide group may alter target specificity or pharmacokinetics (e.g., improved oral bioavailability) . Chloro vs. Fluoro Substituents: The chloro group in the target compound may reduce antibacterial potency compared to fluoroquinolones but could enhance stability or reduce resistance development .

Sulfonamide Derivatives: The sulfonamide analog () shares the tricyclic core but replaces benzamide with a sulfonamide group, a feature seen in sulfa drugs.

Catalytic Applications: Benzamide derivatives with chloro substituents (e.g., ) are employed in Suzuki coupling reactions, indicating the versatility of the benzamide scaffold in non-biological applications .

Biological Activity

The compound 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a member of the azatricyclo family and has garnered attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18ClN3O2\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}

This unique structure contributes to its biological properties and interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of chlorinated benzamides exhibit significant antimicrobial properties. For instance, a study highlighted that chlorinated compounds showed varying degrees of activity against mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium . The presence of chlorine in the 4-position of the anilide part is particularly crucial for enhancing activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against M. tuberculosis (IC50)Activity Against M. avium (IC50)
4-Chloro Compound A0.98 µg/mL0.24 µg/mL
4-Bromo Compound B31.62 µg/mL125 µg/mL
Unsubstituted Compound C>500 µg/mL>500 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that azatricyclo compounds can inhibit cancer cell proliferation in various cell lines, including HCT-116 and MCF-7 . The mechanism of action may involve the modulation of protein kinase pathways, which are crucial for cell signaling and growth.

Case Study: Anticancer Activity
In a recent study, 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM in MCF-7 cells, suggesting significant potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in critical signaling pathways that regulate cell growth and apoptosis.

Potential Molecular Targets

  • Protein Kinases : Involved in various cellular processes including growth and differentiation.
  • Enzymes in Metabolic Pathways : May modulate metabolic processes that support cancer cell survival.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds reveal that the unique structural features of 4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide contribute to its distinct biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Compound DModerateLow antimicrobial activity
Compound EHighSignificant anticancer activity
Compound FLowNo significant activity

Q & A

Q. What are the foundational synthetic routes for 4-chloro-N-{2-oxo-1-azatricyclo[...]}-benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as coupling benzamide derivatives with tricyclic azatricyclo intermediates. For example, substituted benzaldehydes are reacted with amino-triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Structural verification of intermediates is achieved via NMR, IR spectroscopy, and elemental analysis. Key steps include monitoring reaction progress using TLC and optimizing pH/temperature to prevent side reactions .

Q. How is the compound structurally characterized to confirm its identity and purity?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
  • IR spectroscopy confirms amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₁₅ClN₂O₂) . Purity is assessed via HPLC (≥95% by area normalization) and melting point determination .

Q. What preliminary biological screening methods are used to evaluate its activity?

Initial assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
  • Antimicrobial susceptibility testing via broth microdilution (MIC values).
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) . Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-blank controls are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization strategies include:

  • Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity. For example, fractional factorial designs identify critical parameters in azatricyclo ring formation .
  • Continuous flow synthesis enhances reproducibility and reduces reaction times compared to batch methods .
  • Catalyst screening (e.g., palladium complexes for coupling steps) improves regioselectivity .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., protein active sites), prioritizing derivatives for synthesis .
  • MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can contradictions in spectral or bioactivity data be resolved?

Common strategies:

  • Variable temperature NMR clarifies dynamic effects (e.g., rotamers) causing signal splitting .
  • Isotopic labeling (e.g., 13C-enriched intermediates) traces metabolic pathways in bioassays .
  • Meta-analysis of bioactivity data identifies outliers due to assay variability (e.g., ATP levels in cytotoxicity assays) .

Q. What strategies mitigate challenges in synthesizing the azatricyclo core?

  • Protecting group chemistry (e.g., Boc for amines) prevents unwanted side reactions during ring closure .
  • Microwave-assisted synthesis accelerates cyclization steps (e.g., 30 minutes vs. 12 hours conventionally) .
  • Chiral resolution (HPLC with amylose columns) isolates enantiomers if racemization occurs .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS identifies degradation products (e.g., hydrolyzed benzamide or oxidized tricyclic moieties) .

Q. What in vitro models validate target engagement and mechanism of action?

  • Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to purified proteins.
  • CRISPR/Cas9 knockout cell lines confirm target dependency in phenotypic assays .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Parallel synthesis generates analogues with variations in the chloro-benzamide or azatricyclo substituents.
  • Free-Wilson analysis correlates substituent properties (e.g., logP, Hammett σ) with bioactivity .

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